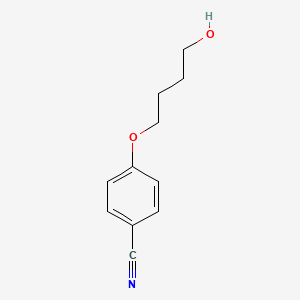
4-(4-Hydroxybutoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(4-Hydroxybutoxy)benzonitrile is an organic compound characterized by a butanol backbone with a cyanophenoxy group attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybutoxy)benzonitrile typically involves the reaction of 4-cyanophenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
4-(4-Hydroxybutoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyanophenoxy group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a leaving group
Major Products Formed
Oxidation: 4-(4-Cyanophenoxy)butanal or 4-(4-Cyanophenoxy)butanone.
Reduction: 4-(4-Aminophenoxy)-1-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-(4-Hydroxybutoxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 4-(4-Hydroxybutoxy)benzonitrile involves its interaction with specific molecular targets. The cyanophenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and result in various physiological effects .
類似化合物との比較
Similar Compounds
4-Cyanophenol: Shares the cyanophenoxy group but lacks the butanol backbone.
4-(4-Cyanophenoxy)benzaldehyde: Contains a benzaldehyde group instead of a butanol backbone.
4-(4-Cyanophenoxy)butanoic acid: Has a carboxylic acid group instead of a hydroxyl group .
Uniqueness
The presence of both a hydroxyl group and a cyanophenoxy group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
4-(4-hydroxybutoxy)benzonitrile |
InChI |
InChI=1S/C11H13NO2/c12-9-10-3-5-11(6-4-10)14-8-2-1-7-13/h3-6,13H,1-2,7-8H2 |
InChIキー |
OFUJWNNYOYUHTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)OCCCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















